N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a bithiophene group, which is a type of aromatic compound consisting of two thiophene rings fused together . It also contains a cyclohexene ring, which is a six-membered ring with one double bond , and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bithiophene group, the cyclohexene ring, and the carboxamide group. The bithiophene group would contribute to the aromaticity of the compound, while the cyclohexene ring would introduce a degree of unsaturation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bithiophene group could potentially increase its stability and affect its electronic properties . The cyclohexene ring could affect its reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide, focusing on six unique fields:
Organic Electronics
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide is a promising compound in the field of organic electronics. Its structure, featuring a bithiophene moiety, is conducive to high charge mobility, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound’s ability to form stable, crystalline films enhances its performance in electronic devices .
Photovoltaic Cells
The compound’s bithiophene unit is known for its excellent light-absorbing properties, which are crucial for photovoltaic applications. Research indicates that incorporating this compound into the active layer of solar cells can improve their efficiency by enhancing light absorption and charge transport . This makes it a valuable material for developing next-generation solar cells.
Chemical Sensors
Due to its unique electronic properties, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide can be used in the development of chemical sensors. Its sensitivity to changes in the environment, such as the presence of specific gases or chemicals, allows it to function effectively as a sensing material. This application is particularly useful in environmental monitoring and industrial safety .
Catalysis
The compound can also serve as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, such as cross-coupling and polymerization, makes it valuable in the production of complex organic molecules. This application is crucial for the development of new materials and pharmaceuticals.
These applications highlight the versatility and potential of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclohex-3-ene-1-carboxamide in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds have been found to interact with glycosidases , a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds. These enzymes are prevalent across a broad range of organisms and play essential roles in numerous biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo unusual rearrangements, leading to the formation of new bicyclic lactone derivatives . Hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in the bromination and epoxidation reactions were found to be effective in product formation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, α/β-Glucosidases, potential targets of similar compounds, play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
Similar compounds have been found to result in the formation of new bicyclic lactone derivatives .
properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(13-5-2-1-3-6-13)18-11-10-14-8-9-16(21-14)15-7-4-12-20-15/h1-2,4,7-9,12-13H,3,5-6,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYZGFXODAZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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